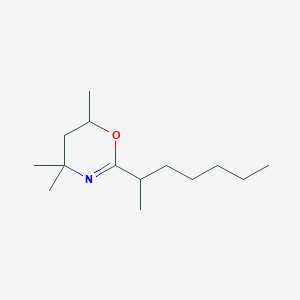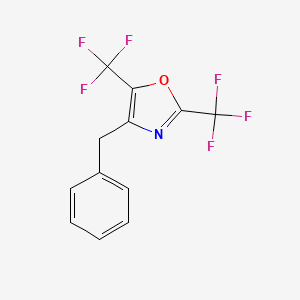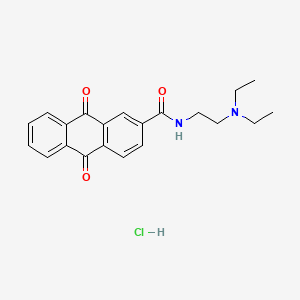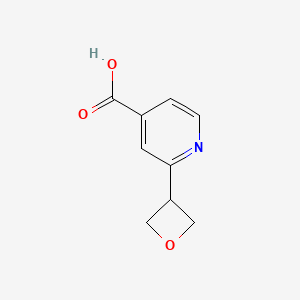
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is a complex organic compound characterized by its unique quinoxaline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an aromatic diamine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The quinoxaline core is then alkylated using 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanone groups.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoxaline derivatives.
科学的研究の応用
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one)
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Uniqueness
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is unique due to the presence of the chloropropanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
6779-95-9 |
|---|---|
分子式 |
C16H20Cl2N2O2 |
分子量 |
343.2 g/mol |
IUPAC名 |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-11-12(2)20(16(22)8-10-18)14-6-4-3-5-13(14)19(11)15(21)7-9-17/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
JVSATVSUNHATHC-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)




![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)







